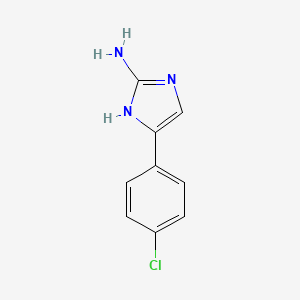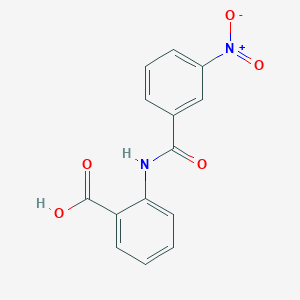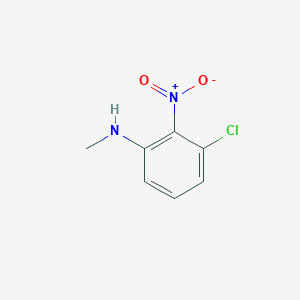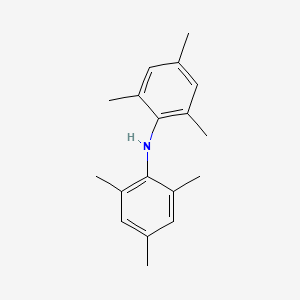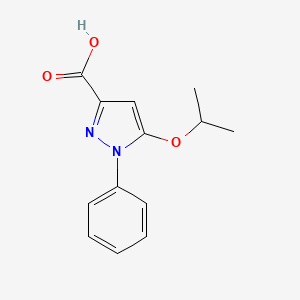
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the particular application and target of the compound .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: This compound lacks the 5-(1-methylethoxy) and 1-phenyl substituents, making it less complex and potentially less active in certain applications.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of the 5-(1-methylethoxy) group, which may alter its chemical properties and reactivity.
1-Phenyl-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group at the 1-position but lacks the 5-(1-methylethoxy) group, which may affect its biological activity and applications
Properties
CAS No. |
60872-17-5 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-phenyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)18-12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
InChI Key |
DOICRHOSGYRRAL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


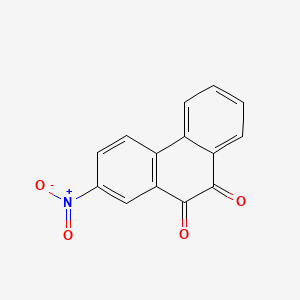
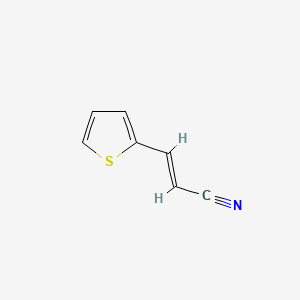
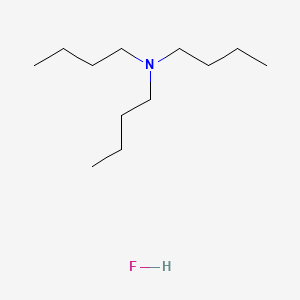
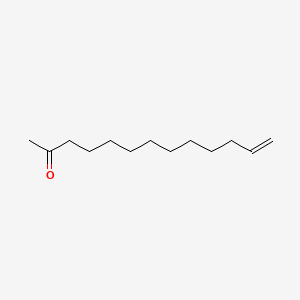
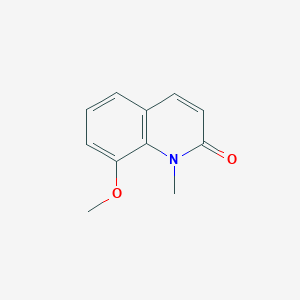
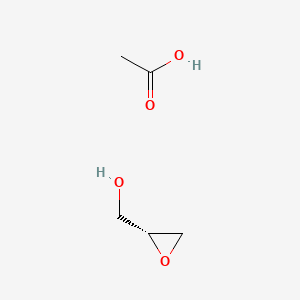
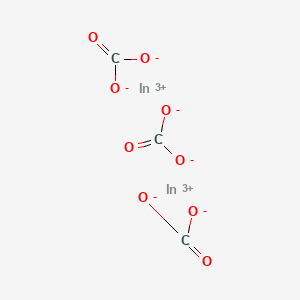
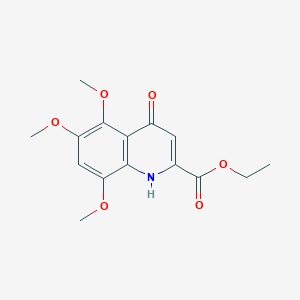

![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)
